Cas no 2361599-52-0 (N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide)
N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26584866
- 2361599-52-0
- N-{4-[(2R,6S)-2,6-dimethylmorpholin-4-yl]phenyl}-1-(prop-2-enoyl)piperidine-4-carboxamide
- N-[4-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Z1935792998
- N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
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- Inchi: 1S/C21H29N3O3/c1-4-20(25)23-11-9-17(10-12-23)21(26)22-18-5-7-19(8-6-18)24-13-15(2)27-16(3)14-24/h4-8,15-17H,1,9-14H2,2-3H3,(H,22,26)/t15-,16+
- InChI Key: OGVONNZNQROSEX-IYBDPMFKSA-N
- SMILES: N1(C(=O)C=C)CCC(C(NC2=CC=C(N3C[C@H](C)O[C@H](C)C3)C=C2)=O)CC1
Computed Properties
- Exact Mass: 371.22089180g/mol
- Monoisotopic Mass: 371.22089180g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 527
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61.9Ų
Experimental Properties
- Density: 1.152±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 635.3±55.0 °C(Predicted)
- pka: 14.31±0.70(Predicted)
N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26584866-1g |
2361599-52-0 | 90% | 1g |
$0.0 | 2023-09-13 | ||
| Enamine | EN300-26584866-1.0g |
2361599-52-0 | 90% | 1.0g |
$0.0 | 2023-07-09 |
N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide
Research Brief on N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS: 2361599-52-0)
In recent years, the compound N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide (CAS: 2361599-52-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief synthesizes the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide involves a multi-step process that ensures high yield and purity. Recent studies have optimized the synthetic route, incorporating novel catalysts and reaction conditions to enhance efficiency. The compound's stereochemistry, particularly the (2R,6S)-dimethylmorpholine moiety, plays a critical role in its biological activity, as evidenced by structure-activity relationship (SAR) studies. These findings underscore the importance of precise stereochemical control in the synthesis of this molecule.
Mechanistic studies have revealed that N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide acts as a potent modulator of specific protein-protein interactions (PPIs) involved in cellular signaling pathways. In vitro and in vivo experiments have demonstrated its ability to selectively inhibit key enzymes or receptors, leading to downstream effects that are therapeutically relevant. For instance, recent research highlights its efficacy in targeting inflammatory pathways, making it a candidate for the treatment of autoimmune diseases and chronic inflammation.
Preclinical evaluations of this compound have shown promising results in animal models. Studies indicate favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. Additionally, toxicity assessments suggest a manageable safety profile, paving the way for potential clinical trials. Researchers are particularly interested in its application in oncology, where it has shown inhibitory effects on tumor growth in xenograft models. These findings are supported by molecular docking studies that predict strong binding affinities to specific oncogenic targets.
Despite these advancements, challenges remain in the development of N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide as a therapeutic agent. Issues such as off-target effects and the need for further optimization of its pharmacodynamic properties are areas of active investigation. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the translation of this compound into clinical use.
In conclusion, N-[4-[(2R,6S)-2,6-Dimethyl-4-morpholinyl]phenyl]-1-(1-oxo-2-propen-1-yl)-4-piperidinecarboxamide represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural attributes and demonstrated biological activities make it a valuable subject of ongoing research. Future studies will likely focus on refining its therapeutic potential and addressing the remaining hurdles in its development. This research brief highlights the current state of knowledge and underscores the importance of continued exploration of this compound's capabilities.
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